molecular formula C8H8FNO B1303434 3-Fluoro-5-methylbenzamide CAS No. 518070-23-0

3-Fluoro-5-methylbenzamide

Cat. No.: B1303434
CAS No.: 518070-23-0
M. Wt: 153.15 g/mol
InChI Key: LKMYINWONMOKMN-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzamide is an organic compound with the molecular formula C8H8FNO It is a fluorinated derivative of benzamide, characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methylbenzamide typically involves the introduction of a fluorine atom into a pre-existing benzamide structure. One common method is the direct fluorination of 5-methylbenzamide using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic fluorination processes. These methods often utilize metal catalysts like palladium or nickel to facilitate the introduction of the fluorine atom. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Fluoro-5-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole-dipole interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzamide: Lacks the methyl group at the 5-position, which can affect its chemical properties and reactivity.

    5-Methylbenzamide: Lacks the fluorine atom, resulting in different biological activity and chemical behavior.

    3-Chloro-5-methylbenzamide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

3-Fluoro-5-methylbenzamide is unique due to the presence of both the fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group can influence its solubility and binding interactions.

Properties

IUPAC Name

3-fluoro-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMYINWONMOKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380946
Record name 3-Fluoro-5-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518070-23-0
Record name 3-Fluoro-5-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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